molecular formula C9H8O4 B103854 (R)-1,4-Benzodioxane-2-carboxylic acid CAS No. 70918-53-5

(R)-1,4-Benzodioxane-2-carboxylic acid

Cat. No.: B103854
CAS No.: 70918-53-5
M. Wt: 180.16 g/mol
InChI Key: HMBHAQMOBKLWRX-MRVPVSSYSA-N
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Description

®-1,4-Benzodioxane-2-carboxylic acid is an organic compound characterized by its benzodioxane ring structure and a carboxylic acid functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: ®-1,4-Benzodioxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

®-1,4-Benzodioxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1,4-Benzodioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHAQMOBKLWRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350737
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70918-53-5
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-Benzodioxane-2-carboxylic acid
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(R)-1,4-Benzodioxane-2-carboxylic acid
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(R)-1,4-Benzodioxane-2-carboxylic acid
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Reactant of Route 6
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Customer
Q & A

Q1: Why is the enantiomeric purity of (R)-1,4-Benzodioxane-2-carboxylic acid important in pharmaceutical applications?

A: this compound derivatives are valuable building blocks for synthesizing pharmaceuticals and bioactive compounds. [] The biological activity of these compounds, including their interaction with targets like enzymes and receptors, is highly dependent on the absolute configuration of the chiral carbon at the 2-position. [] This means that the (R)-enantiomer and the (S)-enantiomer can have different biological activities, including variations in potency, selectivity, and even toxicity. Therefore, obtaining the desired enantiomer in a pure form is crucial for developing safe and effective drugs.

Q2: What is the significance of using nitrilase enzymes in the synthesis of this compound?

A: Nitrilase enzymes offer a mild and selective approach to producing optically active this compound. [] Traditional chemical hydrolysis methods for nitrile conversion can be harsh and may damage sensitive functional groups like formyl groups often present in these molecules. [] Utilizing a specific nitrilase from Rhodococcus R 312 allows for kinetic resolution of the racemic 2-cyano-1,4-benzodioxane, yielding the desired (R)-enantiomer with high enantioselectivity. [] This enzymatic approach provides a solution to a significant synthetic bottleneck, enabling the preparation of more complex this compound derivatives with preserved functional groups for further derivatization.

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